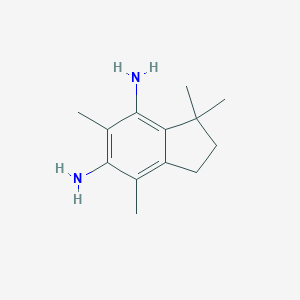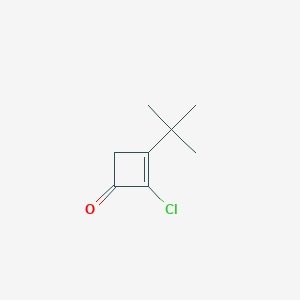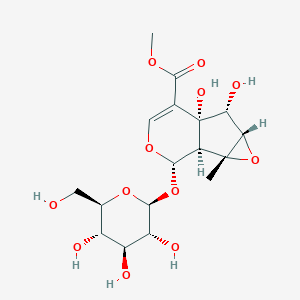
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of cAMP-dependent protein kinase A (PKA) and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by mimicking the binding of cAMP to the regulatory subunit of PKA. Upon binding, the catalytic subunit of PKA is released, leading to the phosphorylation of downstream targets. This results in the activation or inhibition of various biological processes, depending on the specific target protein.
Biochemical and Physiological Effects:
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to have various biochemical and physiological effects, including the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. It has been shown to enhance the activity of L-type calcium channels, leading to increased calcium influx and enhanced synaptic transmission. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce long-term potentiation (LTP) in hippocampal neurons, a cellular mechanism underlying learning and memory. Furthermore, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce the expression of immediate early genes, such as c-fos and zif268, which are involved in the regulation of gene expression. Finally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to inhibit the growth and proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments include its high potency and selectivity for PKA, its stability in aqueous solutions, and its ability to penetrate cell membranes. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to be effective in vivo, making it a useful tool for studying the role of PKA in various biological processes. However, there are also limitations to using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments. For example, it may not accurately mimic the endogenous levels of cAMP in cells, and its effects may be influenced by other signaling pathways. Additionally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate may not be appropriate for studying the effects of chronic PKA activation, as it is rapidly metabolized in vivo.
Direcciones Futuras
There are several future directions for the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One potential direction is the development of more selective and potent analogs that can be used to study the specific roles of different PKA isoforms. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate could be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways. Finally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in animal models of disease could provide valuable insights into the role of PKA in various pathological conditions.
Métodos De Síntesis
The synthesis of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction of adenosine 3'5'-cyclic monophosphate (cAMP) with 3-bromo-2-oxopropylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used extensively in scientific research as a tool to study the role of cAMP/PKA signaling pathway in various biological processes. It has been used to investigate the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used as a pharmacological agent to modulate the activity of PKA in vitro and in vivo.
Propiedades
Número CAS |
124379-89-1 |
|---|---|
Nombre del producto |
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Fórmula molecular |
C13H15BrN5O7PS |
Peso molecular |
496.23 g/mol |
Nombre IUPAC |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
Sinónimos |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



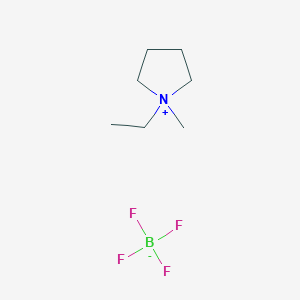

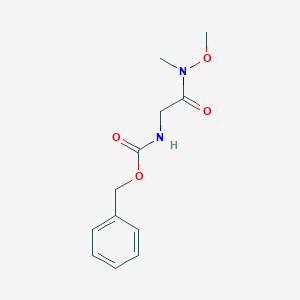
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
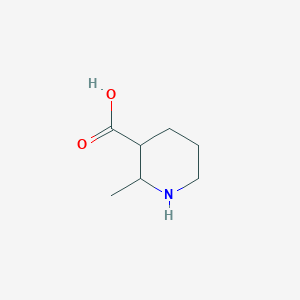
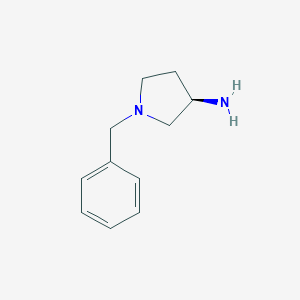
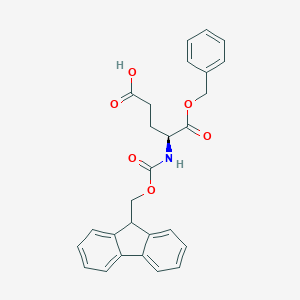
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)


